molecular formula C21H18O5S B1664126 m-Cresol purple CAS No. 2303-01-7

m-Cresol purple

Cat. No.: B1664126
CAS No.: 2303-01-7
M. Wt: 382.4 g/mol
InChI Key: OLQIKGSZDTXODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

Target of Action

m-Cresol Purple, also known as metacresol purple or m-cresolsulfonphthalein, is a triarylmethane dye . Its primary target is the pH of the environment it is introduced to . It is used as a pH indicator, changing color based on the acidity or alkalinity of the solution .

Mode of Action

This compound operates by undergoing a color change when exposed to different pH levels . Specifically, it changes from red to yellow in acidic solutions (pH 1.2 to 2.8) and from yellow to violet in alkaline solutions (pH 7.4 to 9.0) . This color change is due to the interaction of the dye with hydrogen ions (H+) in the solution, which alter the dye’s electronic structure and, consequently, its absorption spectrum .

Biochemical Pathways

The action of this compound doesn’t directly involve any biochemical pathways. Instead, it provides a visual representation of the pH level, which is a crucial parameter in many biochemical reactions. For instance, it is used as a capnographic indicator for detecting end-tidal carbon dioxide to ensure successful tracheal intubation in an emergency .

Result of Action

The result of this compound’s action is a visible color change that indicates the pH of the solution it is in . This allows for easy and quick determination of acidity or alkalinity, which is vital in various fields, including chemistry, medicine, and environmental science .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and salinity . It can be used to measure the pH in subzero temperatures of saline or hypersaline media . Therefore, the efficacy and stability of this compound as a pH indicator can vary depending on these factors .

Safety and Hazards

Avoid contact with skin and eyes. Avoid breathing vapors or mists. Do not ingest. If swallowed then seek immediate medical assistance . Wash thoroughly after handling .

Future Directions

M-Cresol purple has been used in seawater pH column assessments in various ocean zones . The use of purified mCP is recommended for spectrophotometric pH measurements . This suggests great potential for environmental pH monitoring applications .

Biochemical Analysis

Biochemical Properties

m-Cresol purple plays a significant role in biochemical reactions, particularly as a pH indicator. It changes from red (pH 1.2) to yellow (pH 2.8) and yellow (pH 7.4) to purple (pH 9.0) . This property allows it to interact with various biomolecules in a pH-dependent manner.

Cellular Effects

The primary cellular effect of this compound is its ability to indicate the pH within a cell or a solution. This can influence cell function, particularly in processes that are pH-dependent. For example, when exposed to carbon dioxide, this compound undergoes a color change from purple to yellow, indicating the formation of carbonic acid .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its response to changes in pH. The color change is due to the protonation or deprotonation of the dye, which alters its electronic structure and, consequently, its absorption spectrum .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is stable and does not degrade over time. Its effects on cellular function, as a pH indicator, remain consistent over time .

Metabolic Pathways

This compound is not typically involved in metabolic pathways as it is not metabolized by cells. Instead, it is used to monitor the pH of the environment, which can indirectly provide information about metabolic processes .

Transport and Distribution

As a pH indicator, this compound can be distributed throughout cells and tissues depending on the method of administration. It does not specifically interact with transporters or binding proteins .

Subcellular Localization

This compound does not have a specific subcellular localization. As a soluble dye, it can diffuse throughout the cell, where it acts as a pH indicator .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPD-556 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of SPD-556 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This would include the use of high-efficiency reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

SPD-556 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SPD-556 is unique in its specific binding affinity and selectivity for the vasopressin V2 receptor. This selectivity makes it a valuable tool for studying the physiological and pathological roles of this receptor and for developing targeted therapies with minimal off-target effects .

Properties

IUPAC Name

4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26-21/h3-12,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQIKGSZDTXODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67763-22-8 (mono-hydrochloride salt)
Record name 3-Cresol purple
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3062316
Record name m-Cresol Purple
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 3-Cresol purple
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9653
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2303-01-7
Record name m-Cresol purple
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2303-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cresol purple
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Cresol purple
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Cresol Purple
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-cresol purple
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRESOL PURPLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85ODZ58K3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
m-Cresol purple
Reactant of Route 2
Reactant of Route 2
m-Cresol purple
Reactant of Route 3
m-Cresol purple
Reactant of Route 4
m-Cresol purple
Reactant of Route 5
m-Cresol purple
Reactant of Route 6
m-Cresol purple

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.